molecular formula C14H15NO3 B4032826 2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4032826
M. Wt: 245.27 g/mol
InChI Key: JQNZPVNFGNKHTE-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a furan ring and a hexahydro-1H-4,7-methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the furan ring, followed by the construction of the hexahydro-1H-4,7-methanoisoindole core through cyclization reactions. Specific reagents and catalysts would be required to facilitate these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hexahydro-1H-4,7-methanoisoindole core.

    Substitution: Functional groups on the compound can be substituted with other groups to create new derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furan-2-carboxylic acid derivatives, while reduction of the hexahydro-1H-4,7-methanoisoindole core could produce different saturated or partially saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furan derivatives and hexahydroisoindole derivatives. Examples could be:

  • 2-furancarboxaldehyde
  • Hexahydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-11-8-3-4-9(6-8)12(11)14(17)15(13)7-10-2-1-5-18-10/h1-2,5,8-9,11-12H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNZPVNFGNKHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(furan-2-ylmethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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